Allyl stearate

描述

Contextualization within Ester Chemistry and Alkene Functionality

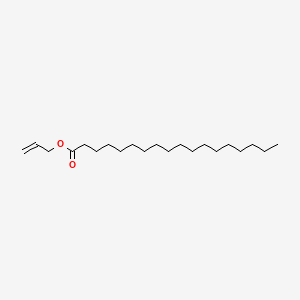

Allyl stearate (B1226849) is chemically classified as an ester, specifically the ester of stearic acid and allyl alcohol. ontosight.ai Esters are characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon atom. nobraintoosmall.co.nzlibretexts.org In allyl stearate, the stearate portion provides a long, saturated hydrocarbon chain (C18), contributing to properties such as hydrophobicity and a waxy consistency. ontosight.airesearchgate.net

Simultaneously, the molecule contains an alkene functional group in its allyl moiety (CH₂=CH-CH₂-). ontosight.ai This carbon-carbon double bond is a site of high reactivity, enabling a variety of addition reactions and, most notably, polymerization. ontosight.ainobraintoosmall.co.nz The presence of both the ester and alkene groups allows for a dual reactivity profile, where the ester can undergo hydrolysis, and the alkene can participate in polymerization and other additions. ontosight.aioecd.org

Strategic Research Significance and Scholarly Trajectories

The strategic importance of this compound in research stems from its utility as a monomer and a chemical intermediate. ontosight.ai Its ability to polymerize, either with itself or with other monomers (copolymerization), is a key area of investigation. ewg.orggoogle.com Research has explored the copolymerization of this compound with monomers like vinyl acetate (B1210297) and vinyl chloride to create polymers with tailored properties. ewg.orgacs.orgacs.org These copolymers have been investigated for their thermal and mechanical characteristics. acs.orgacs.org

Furthermore, the long stearate chain can act as an internal plasticizer in polymers, modifying their flexibility and processing characteristics. The reactive allyl group also opens avenues for grafting other molecules onto a polymer backbone, further functionalizing the resulting material. Scholarly work continues to explore its potential in creating novel polymeric materials and as a building block in the synthesis of more complex molecules. ontosight.aiontosight.ai

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H40O2 | ontosight.ainih.govchemicalbook.comalfa-chemistry.comnist.gov |

| Molecular Weight | 324.54 g/mol | nih.govchemicalbook.comalfa-chemistry.comnist.gov |

| CAS Number | 6289-31-2 | nih.govchemicalbook.comalfa-chemistry.comnist.gov |

| IUPAC Name | prop-2-enyl octadecanoate | nih.gov |

| Melting Point | 37-38 °C | chemicalbook.comalfa-chemistry.com |

| Boiling Point | 198-208 °C at 10-12 Torr | chemicalbook.com |

| Density | 0.868 g/cm³ (Predicted) | chemicalbook.comalfa-chemistry.com |

属性

IUPAC Name |

prop-2-enyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h4H,2-3,5-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCIWDZYMSZAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212055 | |

| Record name | Allyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6289-31-2 | |

| Record name | Allyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6289-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006289312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/201TK826D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for Allyl Stearate (B1226849)

The primary methods for synthesizing allyl stearate are direct esterification and transesterification, each with distinct protocols and catalytic requirements.

Direct esterification, also known as Fischer-Speier esterification, involves the reaction of stearic acid with allyl alcohol, typically in the presence of an acid catalyst to accelerate the reaction, which is an equilibrium process. The removal of water, a byproduct, is essential to drive the equilibrium towards the formation of the ester. nih.govgoogle.com

Key variables influencing the rate and yield of esterification include the structure of the alcohol, the acid-to-alcohol molar ratio, the type and concentration of the catalyst, and the reaction temperature. researchgate.net Studies on the esterification of stearic acid have shown that the reactivity of alcohols generally follows the order: primary > secondary > tertiary, which is attributed to steric hindrance effects. researchgate.netmdpi.com For instance, research comparing various alcohols demonstrated that primary alcohols like 1-butanol (B46404) result in higher reaction yields compared to secondary alcohols like 2-butanol (B46777). researchgate.net

Optimization of reaction conditions is crucial for maximizing yield. Increasing the molar ratio of alcohol to acid can enhance the conversion rate. researchgate.net For example, in the esterification of stearic acid with 1-butanol, increasing the acid/alcohol mole ratio from 1/5 to 1/15 was shown to improve the ester yield. researchgate.net Temperature also plays a significant role; higher temperatures generally increase the reaction rate, although they must be balanced against potential side reactions. A high yield of 99% was achieved for the reaction of stearic acid and 1-butanol at 65°C with a 1/15/0.75 acid/alcohol/catalyst (H₂SO₄) mole ratio. researchgate.net Modern continuous flow chemistry methods, using catalysts like methanesulfonic acid, offer an alternative to traditional batch processes, allowing for rapid optimization and high selectivity. acs.org

Table 1: Influence of Alcohol Structure on Stearic Acid Esterification Yield

This table illustrates the effect of different alcohol structures on the final yield of the corresponding stearate ester under specific catalytic conditions.

| Alcohol | Type | Esterification Yield (%) |

| 1-Butanol | Primary | 99 |

| 1-Propanol | Primary | - |

| 2-Methyl-1-propanol | Primary | - |

| Ethanol | Primary | - |

| 2-Butanol | Secondary | 85 |

| 2-Propanol | Secondary | - |

| 2-Methyl-2-propanol | Tertiary | - |

| Data derived from studies on the esterification of stearic acid. The yield for 1-butanol was achieved at 65°C with an acid/alcohol/catalyst mole ratio of 1/15/0.75. The yield for 2-butanol reflects a lower conversion compared to the primary alcohol under similar conditions. researchgate.netmdpi.com |

Transesterification is an alternative pathway to this compound that involves the reaction of an existing ester with an alcohol (alcoholysis) or another ester (interesterification). A common approach is the reaction of methyl stearate or ethyl stearate with allyl alcohol. This process is catalyzed by substances such as alkali metal alkoxides (e.g., sodium methoxide). google.comgoogle.com The reaction is driven to completion by distilling off the lower-boiling alcohol byproduct (methanol or ethanol). google.com

Another transesterification route involves reacting stearic acid with an excess of another allyl ester, such as allyl acetate (B1210297), in the presence of a metal alkoxide catalyst. google.com This method avoids the direct use of potentially sensitive allyl alcohol under certain conditions. The process can be highly efficient for producing pure allyl esters. google.com

Enzymatic transesterification using lipases is also a viable, though often more costly, method. It offers high purity and easy separation from byproducts under mild conditions. science.gov For instance, structured lipids have been synthesized via enzymatic transesterification using catalysts like Lipozyme IM60. science.gov

Advanced Catalysis in this compound Synthesis and Reactions

Catalysis is central to the efficient synthesis of this compound. Both heterogeneous and homogeneous catalysts are employed to improve reaction rates, yields, and selectivity, and to enable milder reaction conditions.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced corrosion and environmental issues. mdpi.com For the esterification of stearic acid, various solid acid catalysts have been investigated.

Montmorillonite-based clays (B1170129) (such as KSF, KSF/0, KP10, and K10) have proven effective as acidic catalysts. mdpi.com Their activity is linked to their specific surface area and acidity. In a study comparing these clays for the esterification of stearic acid with ethanol, KSF/0 showed the best performance, achieving over 70% conversion in one hour at 150°C. mdpi.com Another effective heterogeneous catalyst is nano sulfated-titania (nano-TiO₂/SO₄²⁻), which has been used for the direct esterification of stearic acid with various alcohols, including allyl alcohol, yielding the corresponding esters in moderate to high yields under solvent-free conditions. academie-sciences.fr

Table 2: Comparison of Heterogeneous Catalysts in Fatty Acid Esterification

This table compares the performance of different solid acid catalysts for the esterification of fatty acids.

| Catalyst | Fatty Acid | Alcohol | Temperature (°C) | Conversion/Yield | Reference |

| Montmorillonite KSF/0 | Stearic Acid | Ethanol | 150 | >70% (1 hr) | mdpi.com |

| Nano sulfated-TiO₂ | Stearic Acid | Methanol | - | 98% (1.2 hr) | academie-sciences.fr |

| Nano sulfated-TiO₂ | Stearic Acid | Allyl Alcohol | - | Moderate Yield | academie-sciences.fr |

| Calcined Dolomite | Canola Oil (TAGs) | Methanol | - | 92% FAME | rsc.org |

| FAME: Fatty Acid Methyl Ester; TAGs: Triacylglycerides |

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used in esterification. Simple zinc(II) salts (e.g., ZnCl₂, Zn(OAc)₂, ZnO) have been shown to be effective catalysts for the esterification of fatty acids. nih.govacs.org The catalytic activity depends on the counterion, with salts having poorly coordinating anions (like perchlorate (B79767) and triflate) being the most effective. nih.govacs.org A key advantage of using catalysts like zinc oxide or zinc acetate is that they can be recovered as insoluble zinc carboxylates at the end of the reaction, combining the efficiency of homogeneous catalysis with the practical benefit of heterogeneous systems. nih.govacs.org

Palladium-based catalysts are prominent in reactions involving the allyl moiety. The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a cornerstone of modern organic synthesis. organic-chemistry.org More advanced methods include the direct synthesis of allylic esters from carboxylic acids and terminal olefins via Pd(II)/sulfoxide-catalyzed C-H oxidation, which avoids the need for pre-oxidized substrates like allyl alcohol. nih.gov

Reaction Mechanisms Involving the Allyl and Stearate Moieties

The chemical behavior of this compound is dictated by the functional groups present: the ester linkage, the long alkyl (stearate) chain, and the terminal double bond of the allyl group.

The mechanism of acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of stearic acid, which increases its electrophilicity. Allyl alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the protonated ester, which then loses a proton to yield this compound and regenerate the acid catalyst.

The allyl group is particularly reactive. It can undergo nucleophilic substitution reactions, which may proceed through several mechanisms. wikidoc.org Under Sₙ1 conditions, a stable allyl carbocation intermediate is formed, which is stabilized by resonance. This can lead to the formation of rearranged products (an Sₙ1' reaction). wikidoc.orgpressbooks.pub Under Sₙ2 conditions, a direct displacement occurs. It is also possible for a nucleophile to attack the γ-carbon of the allyl system in a concerted step, displacing the leaving group in an Sₙ2' mechanism. wikidoc.org

Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, proceed via a distinct mechanism. A Pd(0) catalyst coordinates to the double bond of the allylic system, followed by oxidative addition to form an η³-allyl palladium complex. A nucleophile then attacks this complex to form the final product. organic-chemistry.org The reactivity of the long stearate chain is typical of alkanes, though dehydrogenation to introduce double bonds is possible using specific catalysts. matec-conferences.org

Reactions at the Ester Linkage

The ester group in this compound is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions. These processes involve the cleavage of the acyl-oxygen bond.

Hydrolysis:

Hydrolysis of this compound results in the cleavage of the ester bond to yield stearic acid and allyl alcohol. This reaction can be catalyzed by acids or bases, or effected enzymatically. In biological systems, for instance, allyl esters are known to be hydrolyzed by esterases in tissues like the liver and intestines. oecd.orgatamanchemicals.com This enzymatic hydrolysis is a critical step in the metabolism of these compounds. oecd.org The process breaks the ester down into its constituent alcohol and carboxylic acid. atamanchemicals.com

The general chemical equation for the hydrolysis is: C₁₇H₃₅COOCH₂CH=CH₂ + H₂O → C₁₇H₃₅COOH + HOCH₂CH=CH₂ (this compound) + (Water) → (Stearic Acid) + (Allyl Alcohol)

Transesterification:

Transesterification is a key industrial process for modifying esters. For this compound, this can involve reacting it with a different alcohol to produce a new stearate ester and allyl alcohol, or conversely, synthesizing it from another ester. A notable synthetic route involves the reaction of methyl or ethyl stearate with allyl acetate in the presence of a metal alkoxide catalyst. google.com This equilibrium-driven reaction can be pushed toward the desired product, this compound, by distilling off the lower-boiling methyl or ethyl acetate formed during the reaction. google.com

This method is advantageous as it can lead to high-purity allyl esters. google.com The reaction is generally heated to reflux, and the continuous removal of the acetate byproduct ensures high conversion to the allyl ester. google.com

Table 1: Synthesis of Allyl Esters via Transesterification This table illustrates the general conditions for producing allyl esters from methyl or ethyl esters using allyl acetate, a process applicable to the synthesis of this compound.

| Reactants | Catalyst | Catalyst Conc. (% weight) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|

| Dimethyl phthalate, Allyl acetate | KOCH₃ | 0.15 | 2.5 | 96 |

| Dimethyl phthalate, Allyl acetate | Mg(OCH₃)₂ | 2.5 | 3.5 | 98 |

Data sourced from a study on the general synthesis of allyl esters, which includes stearic acid in its scope. google.com

Chemical Transformations of the Allylic Unsaturation

The carbon-carbon double bond in the allyl group of this compound is a site of rich chemical reactivity, enabling a variety of addition reactions, including epoxidation, polymerization, and hydrosilylation. The reactivity of this site is influenced by the allylic position, which makes the adjacent C-H bonds weaker and more susceptible to certain reactions. wikipedia.org

Epoxidation:

The double bond of this compound can be oxidized to form an epoxide ring, yielding allyl 9,10-epoxystearate. This reaction is typically carried out using peracids, such as peroxyformic acid generated in situ from formic acid and hydrogen peroxide. researchgate.netmdpi.com The introduction of the reactive epoxy group, in addition to the existing unsaturation, creates a bifunctional monomer that can be used in the synthesis of specialized polymers and coatings. ontosight.ai

Polymerization:

This compound can function as a monomer in polymerization reactions. However, like many monoallyl compounds, it does not readily form high molecular weight homopolymers through free-radical mechanisms. researchgate.net This is due to a process called "degradative chain transfer," where the active radical center is transferred to the monomer, forming a stable, less reactive allylic radical. researchgate.net

Despite this, this compound is effectively used in copolymerization. For instance, it has been copolymerized with maleic anhydride (B1165640) to produce soft, waxy, fusible solids. google.com In such copolymerizations, there is a tendency for the allyl derivative and maleic anhydride to react in equimolecular proportions. google.com this compound is also used to create copolymers with vinyl acetate (this compound/VA Copolymer), which finds applications in various formulations. ewg.org

Table 2: Polymerization Involving Allyl Esters This table provides examples of polymerization reactions involving allyl esters, highlighting the types of products formed.

| Monomers | Catalyst / Initiator | Reaction Conditions | Product Description |

|---|---|---|---|

| Allyl caproate, Maleic anhydride | Diacetyl peroxide | 70°C, 20-24 hours | Hard, clear, colorless, fusible solid |

| This compound, Maleic anhydride | Diacetyl peroxide | Similar to above | Soft, waxy, fusible solid |

Data sourced from studies on allyl ester copolymerization. google.com

Addition Reactions:

The double bond of the allyl group can undergo various other addition reactions. A notable example is hydrosilylation, where a silicon-hydride bond adds across the double bond. The hydrosilylation of this compound with a trialkoxysilane, such as triethoxysilane, in the presence of a platinum catalyst (like Speier's catalyst), results in the formation of a 3-(triethoxysilyl)-propyl stearate. bme.hu This reaction selectively occurs at the allyl double bond without affecting the ester carbonyl group. bme.hu Such derivatives are of interest as coupling agents. bme.hu

The reaction proceeds as follows: C₁₇H₃₅COOCH₂CH=CH₂ + HSi(OC₂H₅)₃ --(Catalyst)--> C₁₇H₃₅COOCH₂(CH₂)₂Si(OC₂H₅)₃ (this compound) + (Triethoxysilane) → (3-(triethoxysilyl)-propyl stearate)

Polymerization and Copolymerization Science of Allyl Stearate

Fundamental Principles of Allyl Stearate (B1226849) Homopolymerization

The homopolymerization of allyl monomers like allyl stearate is generally challenging, yielding polymers of low molecular weight. researchgate.netgoogle.com This is a consequence of the unique reactivity of the allyl functional group in free-radical systems.

The kinetics of the free-radical polymerization of this compound are significantly influenced by a process known as degradative chain transfer. researchgate.netannualreviews.org This phenomenon acts as a form of autoinhibition, limiting the growth of the polymer chain.

Kinetic studies on the polymerization of allyl acetate (B1210297), a structurally related monomer, have confirmed that this hydrogen transfer is the primary chain-terminating step. researchgate.netacs.org The rate of polymerization is consequently low, and achieving high conversion requires specific conditions.

Due to the prevalence of degradative chain transfer, the polymerization of allyl compounds often requires massive amounts of a free-radical initiator to achieve a reasonable yield. google.com The choice of initiator and reaction conditions plays a crucial role in the outcome of the polymerization.

Commonly used initiators are those that generate free radicals, such as organic peroxides and azo compounds. google.comannualreviews.org Redox initiator systems, which can be effective at lower temperatures, are also employed. An example includes the use of a transition metal ion like Fe²⁺ or Ti³⁺ with hydrogen peroxide or an organic hydroperoxide. google.com The concentration of the initiator is a key variable; higher concentrations can increase the rate of initiation to partially compensate for the chain transfer reactions. However, this also results in polymers with a higher proportion of initiator fragments incorporated as end groups. google.com

The reaction is typically carried out in the absence of oxygen, as it can inhibit free-radical polymerization. google.com The temperature is another critical parameter, influencing both the rate of initiator decomposition and the kinetics of chain propagation and transfer.

Copolymerization Strategies Involving this compound

Copolymerization is a valuable strategy to incorporate the properties of this compound, such as hydrophobicity and plasticization, into other polymers while overcoming the difficulties of its homopolymerization.

This compound has been successfully copolymerized with various vinyl monomers, including vinyl chloride and vinyl acetate. researchgate.netacs.orgewg.org These copolymerizations result in materials with properties that are a composite of the constituent monomers. For instance, the incorporation of this compound into poly(vinyl chloride) can modify its thermal and mechanical properties. researchgate.netacs.org

A study involving the copolymerization of allyl oleate (B1233923) (a structurally similar fatty acid ester) with styrene (B11656) demonstrated that the monomer feed ratio significantly impacts the final polymer. scielo.br As the percentage of the allyl ester in the feed increased, the time to reach a suitable viscosity for curing also increased. scielo.br Furthermore, higher concentrations of the allyl ester resulted in copolymers with lower average molecular weights, a finding consistent with the chain transfer effects of the allyl group. scielo.br

Table 1: Effect of Allyl Oleate (AOL) Concentration on the Molecular Weight of Polystyrene (PS) Copolymers Data derived from a study on allyl oleate, a compound structurally similar to this compound. scielo.br

| Copolymer Composition | Weight % of AOL | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (Mw/Mn) |

| PS-AOL 2 | 2% | 125,000 | 320,000 | 2.56 |

| PS-AOL 5 | 5% | 115,000 | 300,000 | 2.61 |

| PS-AOL 10 | 10% | 105,000 | 280,000 | 2.67 |

| PS-AOL 15 | 15% | 90,000 | 250,000 | 2.78 |

Graft copolymerization is an effective method for attaching side chains of one chemical composition onto a main polymer chain of a different composition. A relevant example is the synthesis of poly(styrene-co-allyl alcohol)-graft-stearic acid copolymers, which serve as novel solid-solid phase change materials for thermal energy storage. researchgate.net

In this technique, a pre-formed backbone polymer, poly(styrene-co-allyl alcohol), which contains reactive hydroxyl groups from the allyl alcohol units, is used. researchgate.netsigmaaldrich.com The grafting is achieved by reacting this backbone polymer with stearoyl chloride, the acid chloride derivative of stearic acid. This reaction forms an ester linkage, effectively grafting the long stearate chains onto the polymer backbone. researchgate.net

The synthesis is verified using spectroscopic methods. Fourier transform infrared (FT-IR) spectroscopy confirms the formation of the ester bond, while Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy verifies the structure of the resulting graft copolymer. researchgate.net Differential Scanning Calorimetry (DSC) is used to characterize the thermal properties of these materials, such as their phase transition temperatures and latent heat storage capacities. researchgate.net

Table 2: Thermal Properties of Poly(styrene-co-allyl alcohol)-graft-stearic acid Copolymers Data is for copolymers with varying mole ratios of poly(styrene-co-allyl alcohol) to stearoyl chloride. researchgate.net

| Mole Ratio (Backbone/Stearoyl Chloride) | Phase Transition Temperature Range (°C) | Latent Heat Enthalpy (J/g) |

| 1/0.5 | 27-30 | 34 |

| 1/1 | 27-30 | 74 |

| 1/1.5 | 27-30 | 52 |

These graft copolymers demonstrate good thermal reliability and chemical stability, making them suitable for applications in thermal energy storage. researchgate.net

Coordination Polymerization Aspects of Allyl Functional Groups

Coordination polymerization, which utilizes transition metal catalysts, offers a high degree of control over polymer microstructure. numberanalytics.com However, the coordination polymerization of monomers containing polar or functional groups, such as the ester group in this compound, presents significant challenges. rsc.org The functional group can coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation and low polymerization activity. rsc.org

Research into the coordination polymerization of other allyl monomers provides insight into the potential mechanisms and difficulties. For instance, the copolymerization of ethylene (B1197577) with polar allylbenzene (B44316) monomers using certain phosphine-sulfonate Pd(II) catalysts has been achieved, overcoming the typical issue of low catalytic activity. rsc.org In some cases, the presence of the polar functional group was even found to have a positive effect on the reaction. rsc.org

Similarly, titanium-based initiators, such as the chiral half-titanocene complex CpTiCl₂(O-(S)-2-Bu), have been used for the coordination polymerization of n-dodecyl isocyanate and allyl isocyanate. mdpi.com These systems operate via a coordination-insertion mechanism, where the monomer coordinates to the metal center before inserting into the growing polymer chain. numberanalytics.com

Elucidation of Macromolecular Architectures and Crosslinking Phenomena

The polymerization of this compound gives rise to complex macromolecular architectures, a direct consequence of the unique reactivity of the allyl functional group. Unlike vinyl monomers, allyl monomers are prone to degradative chain transfer, a process that significantly influences the molecular weight, degree of branching, and propensity for crosslinking of the resulting polymer. The long stearate chain further imparts specific characteristics to the polymer structure and properties.

The primary challenge in the polymerization of allyl compounds is the abstraction of an allylic hydrogen atom by a propagating radical. This results in the formation of a stable, less reactive allyl radical, which is slow to reinitiate polymerization. This phenomenon, known as degradative chain transfer, often leads to the formation of oligomers or low-molecular-weight polymers. The general mechanism of this process is a defining factor in the architecture of poly(this compound).

During the initial stages of polymerization, intramolecular cyclization can occur, where the pendant allyl groups of a growing polymer chain react with the radical center on the same chain. This process can lead to the formation of highly cross-linked nanogels. As the reaction progresses and the concentration of these initial structures increases, intermolecular cross-linking reactions become more prevalent. These reactions connect the pre-formed nanogels or branched polymers, leading to a significant increase in molecular weight and eventually the formation of a macroscopic gel network. cmu.edu This transition from a viscous liquid to a solid gel marks the gel point, a critical characteristic of thermosetting polymers. polymerinnovationblog.com

The structure of the resulting polymer is not a simple linear chain but a complex, branched, and potentially crosslinked architecture. The extent of branching and crosslinking is highly dependent on polymerization conditions such as monomer concentration, initiator concentration, and temperature. For instance, in the radical copolymerization of a divinyl cross-linker, which shares mechanistic similarities with this compound self-polymerization, the molecular weight and size of the branched polymers increase exponentially as intermolecular cross-linking progresses, culminating in a gelled network. cmu.edu

The efficiency of crosslinking can be enhanced by certain additives. Allyl compounds, in general, are known to be effective in increasing the crosslinking efficiency of peroxides in curing processes. researchgate.net The degree of cross-linking is a critical parameter that determines the mechanical and thermal properties of the final material. As the cross-linking degree increases, properties such as strength and heat resistance are generally enhanced. mdpi.com

The following tables summarize key aspects of the macromolecular architectures and factors influencing crosslinking in systems analogous to this compound polymerization.

Table 1: Factors Influencing the Degree of Crosslinking

This table illustrates how reaction parameters can affect the degree of crosslinking in a polymer system, with data extrapolated from studies on chemically crosslinked high-density polyethylene, which serves as a model for radical-induced crosslinking processes. mdpi.com

| Parameter Varied | Concentration (%) | Resulting Crosslinking Degree (%) | Observed Effect |

| Peroxide Initiator (DTBP) | 0.5 | 5.1 | Low initiator concentration leads to minimal crosslinking. |

| Peroxide Initiator (DTBP) | 1.5 | 68.2 | Increasing initiator generates more free radicals, significantly boosting crosslinking. |

| Peroxide Initiator (DTBP) | 2.0 | 74.7 | The effect begins to plateau at higher concentrations. |

| Co-agent (TAIC) with 2.5% DTBP | 0.1 | 79.5 | The addition of an allyl-containing co-agent further increases the crosslinking degree. |

| Co-agent (TAIC) with 2.5% DTBP | 0.3 | 82.1 | Optimal co-agent concentration achieves the highest degree of crosslinking. |

| Co-agent (TAIC) with 2.5% DTBP | 0.5 | 80.3 | Excess co-agent can lead to side reactions and a slight decrease in crosslinking efficiency. |

Data adapted from a study on peroxide cross-linking of HDPE with a co-agent. mdpi.com DTBP (Di-tert-butyl peroxide) acts as the radical initiator, and TAIC (Triallyl isocyanurate) is an allyl-containing crosslinking co-agent.

Table 2: Macromolecular Architectures in Allyl Polymerization

This table outlines the different types of macromolecular structures that can be formed during the polymerization of allyl monomers like this compound, based on the prevailing reaction mechanisms.

| Architecture Type | Formation Mechanism | Key Characteristics | Relevant Stage of Polymerization |

| Oligomers/Low MW Polymers | Dominance of degradative chain transfer. acs.org | Low degree of polymerization, linear or slightly branched. | Early stages, especially at low monomer concentration. |

| Branched Polymers | Chain transfer to polymer, intramolecular reactions. cmu.edu | Non-linear chains with multiple branches. | Intermediate stages of polymerization. |

| Nanogels/Microgels | Intramolecular cyclization of pendant allyl groups on a single polymer chain. cmu.eduacs.org | Highly crosslinked particles on a nanometer/micrometer scale, soluble or dispersible. | Can form early and act as building blocks for the macrogel. |

| Macroscopic Gel Network | Intermolecular crosslinking of branched polymers and/or nanogels. cmu.edupolymerinnovationblog.com | "Infinite" molecular weight network, insoluble, swells in solvent. | Achieved at and beyond the gel point. |

Mechanistic Studies of Biochemical and Pharmacological Interactions

Investigation of Ligand-Protein Binding Mechanisms

Molecular Docking Simulations with Biological Targets (e.g., VEGFA, PRKCA Proteins)

There is currently no publicly available scientific literature detailing molecular docking simulations of allyl stearate (B1226849) with VEGFA, PRKCA, or other specific protein targets.

Analysis of Binding Affinities and Interaction Profiles

In the absence of docking studies, there is no data on the binding affinities or interaction profiles of allyl stearate with VEGFA or PRKCA proteins.

Exploration of Metabolic Transformation Pathways In Vivo

Studies into the metabolism of various allyl esters, including this compound, have identified key transformation pathways that occur in biological systems. These pathways involve the formation of specific derivatives and proceed through distinct chemical cleavage mechanisms.

Formation of Mercapturic Acid Derivatives as Metabolites

In vivo studies using rat models have demonstrated that this compound is metabolized into mercapturic acid derivatives. nih.govscispace.com Specifically, after subcutaneous administration of this compound, the metabolite 3-Hydroxypropylmercapturic acid was identified in the urine using gas-liquid chromatography. nih.govscispace.comresearchgate.netscience.gov This finding indicates that the allyl group of the ester undergoes conjugation with glutathione, a primary step in the formation of mercapturic acids, which is then further metabolized before excretion. researchgate.net This metabolic process is not unique to this compound; the same metabolite, 3-Hydroxypropylmercapturic acid, was also identified after the administration of other allyl esters like allyl acetate (B1210297) and allyl benzoate. nih.govscispace.com

Table 1: Metabolites Identified from Allyl Ester Administration in Rats This table is interactive. You can sort and filter the data.

| Administered Compound | Identified Metabolite | Reference |

|---|---|---|

| This compound | 3-Hydroxypropylmercapturic acid | nih.gov, scispace.com |

| Allyl acetate | 3-Hydroxypropylmercapturic acid | nih.gov, scispace.com |

| Allyl benzoate | 3-Hydroxypropylmercapturic acid | nih.gov, scispace.com |

| Diallyl phthalate | 3-Hydroxypropylmercapturic acid | nih.gov, scispace.com |

| Allyl alcohol | 3-Hydroxypropylmercapturic acid | nih.gov, researchgate.net, scispace.com |

Characterization of Ester Fission Mechanisms (Alkyl-Oxygen vs. Acyl-Oxygen Cleavage)

The hydrolysis of esters can proceed through two primary mechanistic pathways distinguished by which bond is broken: acyl-oxygen cleavage or alkyl-oxygen cleavage. ucalgary.cachemistnotes.comucoz.com

Acyl-Oxygen Cleavage: This is the more common mechanism for ester hydrolysis. ucalgary.camasterorganicchemistry.com It involves the cleavage of the bond between the carbonyl carbon and the oxygen atom of the alkoxy group (C-OR'). In this pathway, the acyl group (R-C=O) is transferred to a nucleophile, and the original alcohol (R'-OH) is released. ucalgary.caucoz.com

Alkyl-Oxygen Cleavage: This mechanism involves the breaking of the bond between the oxygen atom and the alkyl carbon of the alkoxy group (O-R'). chemistnotes.comucoz.com This pathway is less common and typically occurs only when the alkyl group (R') can form a stable carbocation, such as a tertiary or resonance-stabilized (e.g., allylic) carbocation. ucoz.comchemistrysteps.com

The metabolic formation of 3-hydroxypropylmercapturic acid from this compound strongly suggests an alkyl-oxygen fission mechanism in vivo. scispace.com Research indicates that allyl esters can directly transfer the allyl group to nucleophilic anions. scispace.com In the context of metabolism, the nucleophile is glutathione. This direct transfer of the allyl group points to the cleavage of the alkyl-oxygen bond (the bond between the oxygen and the allyl group's carbon), releasing the allyl moiety to react with glutathione. If acyl-oxygen cleavage were the primary route, it would release allyl alcohol, which would then be subsequently metabolized. The direct formation of an allyl-derived mercapturic acid provides evidence for the alkyl-oxygen cleavage pathway for allyl esters within a biological system. scispace.com

Degradation Phenomena and Environmental Behavior

Thermal Degradation Kinetics and Pathways

The thermal decomposition of allyl stearate (B1226849) involves the breakdown of the molecule at elevated temperatures. The process is expected to be influenced by the distinct functionalities of the allyl group and the long-chain stearate moiety.

Based on these analogies, the thermal decomposition of allyl stearate is likely to yield stearic acid and allene (B1206475) (propadiene) or propylene, depending on the specific rearrangement and elimination pathways. At higher temperatures, the stearic acid component can further decompose. The thermal decomposition of stearic acid itself has been reported to commence around 232°C, producing smaller radical species such as C₂H₄, *C₂H₃, and *C₂H₅. researchgate.net

Table 1: Potential Thermal Decomposition Products of this compound and Related Compounds

| Compound | Potential Decomposition Products | Reference |

| This compound | Stearic acid, Allene, Propylene | Inferred from |

| Allylic Acetates | Conjugated dienes, Acetic acid | mcmaster.camcmaster.ca |

| Stearic Acid | Smaller radical species (e.g., C₂H₄, *C₂H₃, *C₂H₅) | researchgate.net |

Note: Data for this compound is inferred from the behavior of analogous compounds.

Thermogravimetric analysis (TGA) is a common method to assess the thermal stability of compounds. labwrench.comnih.gov While specific TGA data for this compound is not available in the provided search results, information on related compounds offers a basis for estimation. Stearic acid begins to decompose at approximately 232°C, with significant decomposition occurring in the range of 320-480°C. researchgate.net The pyrolysis of some allylic esters has been observed to occur at temperatures as high as 600°C to achieve complete decomposition. mcmaster.camcmaster.ca

The presence of the ester linkage and the long hydrocarbon chain in this compound suggests that its thermal stability will be influenced by both the allyl group's reactivity and the stability of the stearate chain. The initiation of decomposition may occur at the weaker bonds within the molecule, such as the C-O bond of the ester group or the allylic C-H bonds.

Oxidative Degradation Processes

The oxidative degradation of this compound is expected to be initiated at the allylic position due to the weaker C-H bonds adjacent to the carbon-carbon double bond. This process typically involves a free-radical chain reaction. The abstraction of a hydrogen atom from the allylic position leads to the formation of a resonance-stabilized radical. nih.gov This radical can then react with oxygen to form a peroxy radical, which can propagate the chain reaction by abstracting a hydrogen from another molecule, leading to the formation of hydroperoxides. nih.gov

Studies on the oxidative degradation of oleyl and stearyl alcohols show that unsaturated chains degrade approximately 10 times faster than saturated ones. researchgate.netresearchgate.net This is attributed to the susceptibility of the allylic hydrogens to abstraction. nih.gov The decomposition of the resulting hydroperoxides can lead to a variety of secondary products, including aldehydes, ketones, and carboxylic acids, which can further undergo polymerization to form higher molecular weight compounds. researchgate.netresearchgate.net

The long saturated stearate chain is more resistant to oxidation than the allyl group. However, under harsh oxidative conditions, the C-C bonds of the stearate chain can also be attacked, leading to chain scission and the formation of smaller molecules.

Hydrolytic Stability and Environmental Persistence

The hydrolytic stability of this compound is determined by the susceptibility of its ester linkage to be cleaved by water. This reaction, known as hydrolysis, results in the formation of allyl alcohol and stearic acid. The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts. Generally, ester hydrolysis can be catalyzed by both acids and bases.

While specific data on the hydrolysis of this compound is not available, studies on other allyl esters indicate that they can be hydrolyzed. researchgate.net For instance, the hydrolysis of allyl ethers can be achieved at elevated temperatures and pressures. google.com The long, hydrophobic stearate chain in this compound may hinder the access of water to the ester group, potentially slowing down the rate of hydrolysis compared to more water-soluble, short-chain esters.

The environmental persistence of this compound is expected to be influenced by its low water solubility and its susceptibility to biodegradation. As an ester of a long-chain fatty acid, it is likely to be biodegradable by microorganisms that can produce lipase (B570770) enzymes capable of hydrolyzing the ester bond. The resulting products, allyl alcohol and stearic acid, are more readily biodegradable. However, under anaerobic conditions or in environments with low microbial activity, the persistence of this compound could be higher.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the chemical structure of allyl stearate (B1226849) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of allyl stearate, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present in the allyl and stearate moieties. nih.govmagritek.com The olefinic protons of the allyl group appear in the downfield region, typically between 5.2 and 6.0 ppm, due to the deshielding effect of the double bond. nih.gov The proton on the central carbon of the allyl group (CH) shows a multiplet pattern resulting from coupling to the terminal vinyl protons. The two terminal vinyl protons (=CH₂) are diastereotopic and thus chemically non-equivalent, giving rise to distinct signals. The allylic protons (-O-CH₂-), being adjacent to both the ester oxygen and the double bond, resonate at a specific chemical shift. Protons of the long methylene (B1212753) chain of the stearate group produce a large, overlapping signal in the upfield region, typically around 1.2-1.6 ppm. nih.gov The α-methylene protons adjacent to the carbonyl group and the terminal methyl protons of the stearate chain can also be distinguished.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in this compound. spectrabase.com The carbonyl carbon of the ester group is typically observed in the highly deshielded region of the spectrum. The carbons of the allyl group's double bond also appear in the downfield (olefinic) region. hmdb.ca The carbon of the allylic methylene group (-O-CH₂-) is found at a characteristic shift. The numerous methylene carbons of the stearate chain give rise to a series of closely spaced signals in the aliphatic region of the spectrum, with the terminal methyl carbon appearing at the most upfield position. magritek.comhmdb.ca

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Allyl CH= | 5.85 - 6.00 (m) | 132.5 |

| Allyl =CH₂ | 5.15 - 5.35 (m) | 118.0 |

| Allyl -O-CH₂- | 4.50 - 4.60 (d) | 65.0 |

| Stearate C=O | - | 173.5 |

| Stearate α-CH₂ | 2.25 - 2.35 (t) | 34.5 |

| Stearate (CH₂)n | 1.20 - 1.40 (m) | 22.0 - 32.0 |

| Stearate β-CH₂ | 1.55 - 1.65 (m) | 25.0 |

| Stearate CH₃ | 0.85 - 0.95 (t) | 14.0 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. (m) = multiplet, (d) = doublet, (t) = triplet.

Vibrational spectroscopy techniques like FT-IR and ATR-FTIR are crucial for identifying the functional groups present in this compound. specac.comresearchgate.net The infrared spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ester group is typically observed around 1740 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester linkage usually appear in the 1250-1150 cm⁻¹ region.

The presence of the allyl group is confirmed by several characteristic peaks. The C=C stretching vibration of the double bond gives rise to a band around 1645 cm⁻¹. The =C-H stretching vibrations of the vinyl group are observed above 3000 cm⁻¹. Additionally, the out-of-plane bending vibrations (wagging) of the vinyl C-H bonds produce strong absorptions in the 1000-900 cm⁻¹ region. unive.it

The long hydrocarbon chain of the stearate moiety is identified by the strong C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups, which appear in the 2920-2850 cm⁻¹ range. nih.gov C-H bending vibrations for these groups are also present in the 1470-1370 cm⁻¹ region.

ATR-FTIR, a variation of FT-IR, is particularly useful for analyzing solid or liquid samples directly with minimal preparation, offering a convenient method for the routine analysis of this compound. nih.govresearchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | ~1740 |

| Ester C-O | Stretch | 1250 - 1150 |

| Alkene C=C | Stretch | ~1645 |

| Vinyl =C-H | Stretch | >3000 |

| Vinyl =C-H | Bend (out-of-plane) | 1000 - 900 |

| Alkane C-H | Stretch | 2920 - 2850 |

| Alkane C-H | Bend | 1470 - 1370 |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. researchgate.netnih.gov This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is also characteristic. Common fragmentation pathways for esters include the loss of the alkoxy group (the allyl group in this case) and McLafferty rearrangement. The resulting fragment ions provide further structural evidence. For instance, a peak corresponding to the stearoyl cation is often observed.

Ambient Ionization Mass Spectrometry (AMS): Techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) are types of ambient ionization mass spectrometry that allow for the direct analysis of samples in their native state with minimal or no sample preparation. nih.govresearchgate.netresearchgate.net These methods are rapid and can be used for high-throughput screening. researchgate.net this compound could be detected using these techniques, which would typically show the protonated molecule [M+H]⁺ or other adducts depending on the specific ionization source and conditions. nih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals. researchgate.netbruker.comsrce.hr While this compound itself is not a radical, EPR spectroscopy can be instrumental in studying reactions involving this compound where radical intermediates are formed. uantwerpen.benih.gov For example, in polymerization or oxidation reactions of this compound, radical species may be generated. srce.hr EPR can provide information on the structure, concentration, and kinetics of these transient radical intermediates, which is crucial for understanding the reaction mechanisms. bruker.com The detection of these radicals often requires specialized techniques like spin trapping, where a diamagnetic molecule reacts with the transient radical to form a more stable radical that can be more easily detected by EPR. uantwerpen.be

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

Gas chromatography (GC) is a primary method for determining the purity of this compound and for analyzing the composition of reaction products. oshadhi.co.ukinnovatechlabs.com A sample containing this compound is vaporized and injected into a GC column. oshadhi.co.uk The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. innovatechlabs.com A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound.

The purity of an this compound sample can be determined by the relative area of its peak in the resulting chromatogram. scispace.com Impurities, such as unreacted starting materials (e.g., stearic acid, allyl alcohol) or byproducts, will appear as separate peaks with different retention times. d-nb.info For quantitative analysis, a calibration curve is typically prepared using standards of known concentration to relate the peak area to the concentration of this compound in the sample. mdpi.com The choice of GC column and temperature program is critical for achieving good separation of all components. nih.govd-nb.info

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical method used for the separation, identification, and quantification of components within a mixture. openaccessjournals.comshimadzu.com Its high resolution and sensitivity make it an indispensable tool for the quantitative analysis of this compound in various matrices. researchgate.net While gas chromatography is often used for fatty acid analysis, HPLC is significant for applications like isomer separation and for analyzing compounds without the need for derivatization. hplc.eu

The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). shimadzu.com The separation is based on the differential affinities of the sample molecules for the mobile and stationary phases. openaccessjournals.com For a compound like this compound, which is a fatty acid ester, a reversed-phase HPLC method is typically employed. scielo.br In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. ijpsonline.com

Quantitative analysis is achieved by creating a calibration curve from standard solutions of known concentrations. The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration in the sample. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for method validation. scielo.br For instance, in the analysis of stearic acid, an HPLC method achieved a quantification limit of 0.056 mg/mL using UV detection. researchgate.net Given that many fatty acids lack a strong chromophore for UV detection, derivatization with fluorescent labels can be used to enhance sensitivity, although direct detection is also possible. researchgate.netunco.edu

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm particle size) | nih.gov |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Methanol mixtures | scielo.brresearchgate.netnih.gov |

| Elution Mode | Isocratic or Gradient | scielo.br |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detector | UV (e.g., at 205-210 nm) or Charged Aerosol Detector (CAD) | scielo.brthermofisher.com |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | hplc.euscielo.br |

Gel Permeation Chromatography (GPC) for Polymer Characterization

When this compound is polymerized, the resulting poly(this compound) consists of a distribution of molecules with different chain lengths. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for characterizing this distribution. chromatographytoday.comresolvemass.ca GPC separates polymer molecules based on their size, or more precisely, their hydrodynamic volume in solution. resolvemass.ca

The GPC system consists of a pump, an injector, a set of columns packed with porous gel, and a detector. resolvemass.ca As the polymer solution passes through the columns, smaller molecules can enter the pores of the gel, taking a longer, more tortuous path, and therefore elute later. resolvemass.ca Larger molecules are excluded from the pores and pass through the column more quickly, eluting first. resolvemass.ca

The primary data obtained from a GPC analysis is a chromatogram that plots detector response against elution time. resolvemass.ca By calibrating the system with well-defined polymer standards (e.g., polystyrene), the elution time can be converted to molecular weight. elementlabsolutions.com This allows for the calculation of key molecular weight averages: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). resolvemass.caelementlabsolutions.com The PDI is a measure of the breadth of the molecular weight distribution. resolvemass.ca The molecular weight of a polymer is a fundamental property that influences its mechanical, thermal, and solution properties. dksh.com

| Parameter | Description | Significance |

|---|---|---|

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like osmotic pressure and end-group analysis results. resolvemass.ca |

| Weight-Average Molecular Weight (Mw) | An average that gives more weight to larger molecules. | Correlates with properties like toughness, strength, and viscosity. resolvemass.cadksh.com |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | Indicates the breadth of the molecular weight distribution; a value of 1.0 signifies a monodisperse polymer. resolvemass.ca |

| Peak Molecular Weight (Mp) | The molecular weight at the highest peak of the chromatogram. | Represents the most common molecular weight in the sample. elementlabsolutions.com |

Thermal Analytical Techniques for Material Properties

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. photometrics.nettainstruments.com These methods are crucial for understanding the thermal stability, transitions, and decomposition behavior of this compound and its polymers.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.comnumberanalytics.com It is used to detect and quantify thermal transitions such as melting (Tm), crystallization (Tc), and glass transition (Tg). numberanalytics.commdpi.com

When a sample of this compound or poly(this compound) is heated in a DSC instrument, endothermic (heat-absorbing) or exothermic (heat-releasing) events are recorded as peaks on the DSC curve. nih.gov A sharp endothermic peak would indicate the melting of a crystalline form of this compound. For amorphous or semi-crystalline polymers of this compound, a step-like change in the baseline indicates the glass transition, which is the reversible transition from a hard, glassy state to a softer, rubbery state. numberanalytics.com A subsequent exothermic peak on cooling would represent crystallization, while an endothermic peak on reheating would represent the melting of those crystals. numberanalytics.com For example, studies on copolymers incorporating vinyl stearate have utilized DSC to investigate the influence of the long side-chains on thermal properties. mdpi.compreprints.org The melting temperature of polypropylene, for instance, can be affected by additives like calcium stearate. tainstruments.com

| Thermal Transition | Description | Appearance on DSC Curve |

|---|---|---|

| Glass Transition (Tg) | Transition from a rigid, glassy state to a more flexible, rubbery state in amorphous materials. | A step-like change in the heat capacity (baseline shift). numberanalytics.comthermalsupport.com |

| Crystallization (Tc) | The process of ordered solid phase formation from a melt or amorphous solid. | Exothermic peak (releases heat). numberanalytics.com |

| Melting (Tm) | Transition from a crystalline solid to a liquid. | Endothermic peak (absorbs heat). numberanalytics.com |

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. photometrics.nettainstruments.com This technique is essential for determining the thermal stability and decomposition profile of this compound. photometrics.net A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. photometrics.net

The resulting TGA curve plots mass percentage against temperature. A loss in mass indicates a decomposition or evaporation event. photometrics.net For this compound, the TGA profile would show the temperature at which decomposition begins (onset temperature) and the temperature ranges for different decomposition steps. researchgate.net Studies on similar esters, such as methyl stearate, show a single-stage decomposition with nearly 100% mass loss. researchgate.net The thermal stability of other stearates, like calcium stearate and zinc stearate, has also been characterized by TGA, showing decomposition starting around 300°C and 200°C, respectively. ecers2023.org The derivative of the TGA curve (DTG curve) shows the rate of mass loss and its peak indicates the temperature of the maximum decomposition rate. researchgate.net Analysis under different atmospheres (e.g., nitrogen vs. oxygen) can provide insights into the decomposition mechanism (pyrolysis vs. oxidative degradation). researchgate.net

| Compound | Decomposition Onset (°C) | Key Features | Reference |

|---|---|---|---|

| Methyl Stearate | ~207 | Single decomposition event with total mass loss. | researchgate.net |

| Zinc Stearate | >200 | Degradation begins after melting; shows multiple mass loss steps. | ecers2023.org |

| Calcium Stearate | ~300 | Main degradation event occurs after 400°C. | ecers2023.org |

| Cellulose Tri-Stearate | - | Initial decomposition temperature increases with heating rate. | oalib.commdpi.com |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytical technique that is often considered a precursor to DSC. slideshare.net In DTA, the temperature difference between a sample and an inert reference material is measured as both are subjected to an identical temperature program. tuwien.ac.atfilab.fr This temperature difference is plotted against temperature, and the resulting DTA curve, or thermogram, reveals thermal transitions in the sample. inflibnet.ac.in

Endothermic processes, such as melting or vaporization, cause the sample temperature to lag behind the reference temperature, resulting in a downward peak. inflibnet.ac.in Conversely, exothermic processes like crystallization or oxidation cause the sample temperature to lead the reference, producing an upward peak. inflibnet.ac.in DTA provides data on melting and crystallization temperatures, as well as temperatures for other phase transitions and reactions. tuwien.ac.at While DSC directly measures heat flow and allows for easier calorimetric quantification (enthalpy), DTA is still a valuable technique for identifying the temperatures at which thermal events occur and can be used as a complementary method to TGA. inflibnet.ac.inresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the atomic and molecular structure of crystalline materials. anton-paar.commalvernpanalytical.com The technique relies on the principle of Bragg's Law, where a beam of X-rays is scattered by the atoms in a crystal lattice, producing a unique diffraction pattern of constructive interference. anton-paar.com This pattern acts as a "fingerprint" for the crystalline solid, allowing for phase identification and structure determination. malvernpanalytical.comebsco.com

For this compound, which may be a crystalline solid at room temperature, XRD analysis can provide definitive information about its solid-state structure.

Powder X-ray Diffraction (PXRD) would be used if the sample is a polycrystalline powder. The resulting diffractogram, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), can be used to identify the crystalline phase present and determine its lattice parameters. iastate.edumeasurlabs.com It is also useful for determining the degree of crystallinity in semi-crystalline materials like poly(this compound). iastate.edu

Single-Crystal X-ray Diffraction (SC-XRD) could be employed if a suitable single crystal of this compound can be grown. This powerful technique can determine the precise three-dimensional arrangement of atoms within the molecule and the crystal unit cell, including bond lengths and angles. iastate.edumeasurlabs.com

XRD is crucial for studying polymorphism, the ability of a compound to exist in more than one crystal structure, which can significantly affect its physical properties. anton-paar.com In compatibility studies, XRD can support DSC findings by confirming whether changes in thermal behavior are due to changes in the crystal structure or interactions between components. iaea.org

Computational Chemistry and Theoretical Modeling of Allyl Stearate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern chemical research, offering a balance between accuracy and computational cost. DFT is used to determine the electronic structure of molecules, from which numerous properties can be derived.

DFT calculations can predict the electronic characteristics of allyl stearate (B1226849), which are key to understanding its chemical behavior. These methods model the molecule's electron density to derive properties like molecular orbital energies.

Key Electronic Properties and Their Significance:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity.

Electrostatic Potential (ESP): An ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For allyl stearate, the ester linkage and the allyl group's double bond would be areas of significant interest, likely showing distinct electronic characteristics that govern its reaction pathways.

Global Reactivity Descriptors: From HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

While specific DFT data for this compound is sparse, studies on related allyl compounds and esters confirm the utility of these calculations. For instance, DFT has been effectively used to analyze the reactivity of various allyl derivatives, providing insights that are directly applicable to understanding this compound.

Table 1: Illustrative Quantum Chemical Parameters for this compound (Hypothetical) This table illustrates the type of data that would be generated from a DFT analysis. The values are not from a specific study on this compound but are representative of what would be expected for such a molecule.

| Parameter | Hypothetical Value | Significance |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicates chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment (μ) | 2.1 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Electronegativity (χ) | 2.65 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.85 eV | Resistance to change in electron distribution; higher values indicate lower reactivity. |

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying transition states, intermediates, and calculating activation energies.

For this compound, several reactions are of interest:

Hydrolysis: The ester hydrolysis to form stearic acid and allyl alcohol is a fundamental reaction. DFT could model the reaction pathway, determining the energy barriers for both acid- and base-catalyzed mechanisms.

Reactions at the Allyl Group: The double bond of the allyl group is a site for various reactions, including addition (e.g., hydrogenation, halogenation) and oxidation. Studies on the oxidation of fatty acid methyl esters have shown that the presence of double bonds significantly influences reactivity, an effect that can be analyzed in detail using kinetic modeling informed by quantum chemistry.

Radical Reactions: The allylic hydrogens are susceptible to abstraction, forming a resonance-stabilized allyl radical. This is a key step in autoxidation and certain polymerization processes. The stability of this radical and the energetics of its formation can be precisely calculated.

Computational studies on palladium-catalyzed allylation and cobalt-catalyzed deprotection of other allyl esters demonstrate how DFT can be used to explore complex, metal-mediated reaction pathways, providing mechanistic insights that are difficult to obtain experimentally.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for studying large, flexible molecules like this compound.

Due to its long, flexible stearate chain and the allyl group, this compound can adopt a vast number of conformations. MD simulations can explore this conformational landscape, revealing the most probable shapes of the molecule under different conditions (e.g., in a solvent or in bulk).

These simulations also provide detailed information on intermolecular interactions. By simulating a system of multiple this compound molecules, one can study how they pack together and interact, which is crucial for understanding macroscopic properties like viscosity, melting point, and the formation of films or monolayers. For example, MD simulations have been used to understand how similar long-chain molecules (potassium stearate) adsorb onto surfaces, revealing how molecular geometry affects packing and interactions.

In a biological context, esters can interact with enzymes such as lipases and esterases. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (like this compound) to a protein target. Following docking, MD simulations are essential for validating the stability of the predicted ligand-protein complex.

A research study identified this compound as a potential inhibitor of a key enzyme in Leishmania, a pathogenic protozoan. In such a scenario, MD simulations would be a critical next step. A simulation of the this compound-enzyme complex would show whether the docked pose is stable over time or if the ligand quickly dissociates. It can also reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the binding, providing a dynamic validation of the docking results. Such simulations are routinely used to substantiate the interaction between a protein and a potential drug candidate.

Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Cheminformatics applies computational methods to manage and analyze chemical data. A key area within this field is the development of QSAR and QSPR models, which correlate the chemical structure of molecules with their biological activity or physical properties, respectively.

For a compound like this compound, QSAR/QSPR models can be used to predict a wide range of endpoints without the need for extensive laboratory testing. These models are built on datasets of chemicals where both the structure and the property of interest are known.

An important application relevant to this compound is in regulatory toxicology and chemical assessment. The Organisation for Economic Co-operation and Development (OECD) has utilized a "category approach" for allyl esters, which is conceptually similar to QSAR. In this framework, this compound is grouped with other esters of allyl alcohol and saturated aliphatic carboxylic acids. The central hypothesis is that these esters are metabolized (hydrolyzed) to allyl alcohol and the corresponding carboxylic acid. The systemic toxicity is then predicted to be driven primarily by the common metabolite, allyl alcohol. This "read-across" approach uses data from tested chemicals (like allyl acetate) to predict the hazards of untested or data-poor chemicals in the same category, such as this compound. The susceptibility of this compound to this metabolic hydrolysis is a key parameter in this predictive model.

Similarly, QSPR models can predict physical properties. For instance, a model could be developed to predict the boiling point or viscosity of long-chain esters based on descriptors like molecular weight, carbon number, and branching. This compound could serve as a data point in the development and validation of such predictive models.

Future Research Directions and Translational Opportunities

Advancements in Sustainable Synthesis of Allyl Stearate (B1226849)

The future of chemical manufacturing hinges on the development of sustainable and green synthesis protocols. For allyl stearate, research is moving beyond conventional methods towards more environmentally benign and efficient processes. A primary area of focus is the utilization of renewable feedstocks and green catalytic systems.

One promising avenue is the use of glycerol (B35011), a major byproduct of biodiesel production, as a starting material for the synthesis of allyl alcohol, a key precursor to this compound. rsc.org Research has demonstrated the conversion of glycerol to allyl alcohol using methods such as reaction with formic acid at high temperatures or deoxydehydration with rhenium-based catalysts. rsc.org Further development of these pathways could provide a sustainable and cost-effective source of allyl alcohol.

Future research will likely focus on catalytic advancements. The use of heterogeneous catalysts, such as palladium-on-carbon (Pd/C), which are stable, recyclable, and easily separable, is a promising direction. chemistryviews.org While demonstrated for other molecular structures, applying this technology to the esterification of stearic acid with allyl alcohol could lead to a more sustainable process with high yields and catalyst reusability. chemistryviews.org Additionally, the principles of green chemistry, such as the use of eco-friendly solvents like water or supercritical fluids and the development of solvent-free reaction conditions, will be central to innovating this compound synthesis. ijsetpub.com

| Strategy | Key Features | Potential for this compound Synthesis | Reference |

|---|---|---|---|

| Glycerol Valorization | Utilizes biodiesel byproduct to produce allyl alcohol. | Provides a renewable source for a key reactant. | rsc.org |

| Heterogeneous Catalysis (e.g., Pd/C) | Recyclable, stable, and easily separable catalyst. | Offers a green and efficient catalytic system for esterification. | chemistryviews.org |

| Biocatalysis (e.g., Lipases) | High selectivity, mild reaction conditions, biodegradable catalysts. | Enables a highly specific and environmentally friendly synthesis route. | rsc.orgillinois.edu |

| Transesterification of Starch Esters | Uses bio-based polymers and can achieve high degrees of substitution. | Provides a model for efficient synthesis of long-chain fatty acid esters. | researchgate.net |

Novel Applications in Advanced Materials Science

The unique molecular structure of this compound, combining a long, saturated fatty acid chain with a reactive allyl group, makes it a compelling candidate for the development of advanced materials. ontosight.ai